molecular formula C₂₁H₂₅ClN₂O₄S B1150780 O-Desmethyl Diltiazem Hydrochloride

O-Desmethyl Diltiazem Hydrochloride

Cat. No.: B1150780
M. Wt: 436.95
Attention: For research use only. Not for human or veterinary use.
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Description

O-Desmethyl Diltiazem Hydrochloride is a pharmacologically relevant metabolite and impurity of Diltiazem Hydrochloride, a calcium channel blocker used to treat hypertension and angina. Structurally, it arises from the demethylation of the methoxy group (-OCH₃) on the 4-methoxyphenyl moiety of Diltiazem Hydrochloride, resulting in a hydroxyl group (-OH) at this position . This modification alters its physicochemical properties and metabolic stability compared to the parent compound. With a CAS number of 142926-07-6 , it is often monitored in pharmaceutical quality control due to its role as a degradation product or metabolite during drug metabolism studies. Analytical methods, such as high-performance liquid chromatography (HPLC), are critical for its identification and quantification in formulations .

Properties

Molecular Formula

C₂₁H₂₅ClN₂O₄S

Molecular Weight

436.95

Synonyms

(2S,3S)-3-(Acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-hydroxyphenyl)-1,5-benzothiazepin-4(5H)-one Hydrochloride;  (2S-cis)-3-(Acetyloxy)-5-[2-(dimethylamino)_x000B_ethyl]-2,3-dihydro-2-(4-hydroxyphenyl)-1,5-benzothiazepin-4(5H)-one Hydrochloride

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The table below compares key structural and molecular properties of O-Desmethyl Diltiazem Hydrochloride with Diltiazem Hydrochloride and related metabolites/impurities:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences
Diltiazem Hydrochloride 33286-22-5 C₂₂H₂₇ClN₂O₄S 451.0 Parent compound with methoxy (-OCH₃) and acetyl groups
Desacetyl Diltiazem Hydrochloride 42399-40-6 C₂₀H₂₅ClN₂O₃S 408.9 Lacks acetyl group at position 3
N-desmethyl Diltiazem Hydrochloride 130606-60-9 C₂₁H₂₅ClN₂O₄S 436.9 Demethylation at dimethylamino group
This compound 142926-07-6 C₂₁H₂₅ClN₂O₄S* 423.0 Demethylation of methoxy to hydroxyl (-OH)
Deacetyl-O-demethyl Diltiazem Hydrochloride 96252-32-3 C₁₉H₂₃ClN₂O₃S 394.9 Combines deacetylation and O-demethylation

*Inferred based on structural demethylation of the parent compound .

Pharmacokinetic and Stability Profiles

  • Diltiazem Hydrochloride: The parent drug exhibits extended-release kinetics, with nonlinear dose proportionality observed in systemic exposure . It is metabolized primarily via hepatic pathways, forming metabolites like desacetyl and N-desmethyl derivatives .
  • Desacetyl Diltiazem Hydrochloride : A major metabolite, it degrades faster under stress conditions (e.g., heat, pH) compared to the parent compound, as shown in HPLC stability studies .
  • This compound: Limited pharmacokinetic data exist, but its formation indicates oxidative demethylation during metabolism. As an impurity, it is monitored in formulations to ensure compliance with regulatory thresholds .
  • Deacetyl-O-demethyl Diltiazem Hydrochloride : This dual-modified derivative has reduced molecular weight (394.9 g/mol) and altered polarity, impacting its solubility and detection .

Analytical Methods for Detection

  • HPLC : A validated method for simultaneous quantification of Diltiazem Hydrochloride and desacetyl metabolite uses a mobile phase of acetate buffer and acetonitrile (650:350 v/v), with detection limits of 0.0408 μg/mL for the parent compound and 0.0633 μg/mL for desacetyl metabolite .
  • Dissolution Testing : For immediate-release capsules, dissolution in phosphate buffer (pH 6.8) at 50 rpm paddle speed is standardized. HPLC is more reliable than spectrophotometry for assessing drug release profiles .

Pharmacological Implications

  • Metabolites : Desacetyl and O-desmethyl derivatives are pharmacologically less active but critical for safety profiling. Their accelerated degradation under stress underscores the need for robust formulation stability testing .

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